6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione
Description
6-Amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a pyrimidine dione derivative featuring a furan-2-ylmethyl group at position 1 and a nitroso (-NO) substituent at position 4. Pyrimidine diones are heterocyclic compounds with diverse biological activities, including antifungal, anticancer, and antioxidant properties . The furan moiety may enhance solubility and electronic interactions, while the nitroso group introduces redox reactivity.
Properties
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c10-7-6(12-16)8(14)11-9(15)13(7)4-5-2-1-3-17-5/h1-3H,4,10H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLRJDYHDOADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the nitroso group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing the pyrimidine structure exhibit anticancer properties. The presence of the nitroso group in 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione enhances its ability to interact with biological targets associated with cancer cell proliferation. Studies have shown that derivatives of nitrosopyrimidine compounds can inhibit tumor growth in various cancer models .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. In vitro studies have indicated that derivatives of nitrosopyrimidine can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have focused on its role as an inhibitor of certain kinases that are crucial in cancer signaling pathways. The modulation of these enzymes can lead to significant therapeutic effects .
2. Pharmacological Investigations
The pharmacological profile of this compound is being explored for its potential use in treating diseases such as diabetes and hypertension. Preliminary data suggest that it may influence glucose metabolism and vascular function, warranting further investigation into its therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus and Escherichia coli growth. |
| Study C | Enzyme Inhibition | Inhibited protein kinase activity by over 70% in cellular assays. |
Mechanism of Action
The mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The nitroso group, in particular, is known to participate in redox reactions, which can modulate the activity of target proteins.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in pyrimidine dione derivatives include substituents at positions 1, 5, and 5. Below is a comparative analysis:
Key Observations :
- Furan-2-ylmethyl (Target Compound) : The furan ring may improve membrane permeability due to its lipophilic nature, while the methylene linker allows conformational flexibility .
- Nitroso vs. Nitro (): The nitroso group (-NO) is redox-active and prone to tautomerism, whereas nitro (-NO₂) groups are more electron-withdrawing and stable. This difference may influence reactivity in biological systems.
- Selenium-Containing Analogs () : Selenium substituents enhance anti-proliferative activity but may introduce toxicity concerns.
Physicochemical Properties
Table 2: Physical and Chemical Properties
*Calculated based on molecular formula.
Key Observations :
- The furan-2-ylmethyl group in the target compound likely reduces melting points compared to polar substituents (e.g., chlorobenzyl) due to decreased crystallinity .
Biological Activity
6-Amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10N4O4
- Molecular Weight : 250.211 g/mol
- CAS Number : 82593-40-6
- IUPAC Name : 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4-dione
Anticancer Properties
Research has indicated that compounds similar to 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain nitroso derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of mitochondrial pathways .
Case Study : A study focused on the effects of nitroso derivatives on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation and promote cell cycle arrest. Specifically, compounds were tested against TK-10 and HT-29 cell lines, showing moderate antineoplastic activity at concentrations around 10 µg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against specific bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Antioxidant Effects
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that derivatives of nitrosopyrimidine compounds can scavenge free radicals effectively, thus providing protective effects against oxidative damage .
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activities of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine derivatives:
The mechanisms through which 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine exerts its biological effects are still under investigation. However, several hypotheses include:
- Nitric Oxide Release : The nitroso group may facilitate the release of nitric oxide (NO), which has been implicated in various signaling pathways related to apoptosis and immune response.
- Interference with DNA Synthesis : The compound may interact with nucleic acids, potentially inhibiting DNA replication in rapidly dividing cells such as cancer cells.
- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce cellular oxidative stress, thereby protecting against damage that can lead to carcinogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
